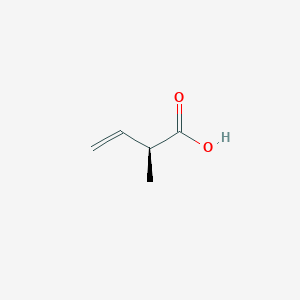

(S)-2-methylbut-3-enoic acid

Beschreibung

BenchChem offers high-quality (S)-2-methylbut-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-methylbut-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H8O2 |

|---|---|

Molekulargewicht |

100.12 g/mol |

IUPAC-Name |

(2S)-2-methylbut-3-enoic acid |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)/t4-/m0/s1 |

InChI-Schlüssel |

GQWNPIKWYPQUPI-BYPYZUCNSA-N |

Isomerische SMILES |

C[C@@H](C=C)C(=O)O |

Kanonische SMILES |

CC(C=C)C(=O)O |

Herkunft des Produkts |

United States |

Spectroscopic Data of (S)-2-methylbut-3-enoic Acid: A Comprehensive Technical Guide for Researchers

(S)-2-methylbut-3-enoic acid, a molecule with the chemical formula C₅H₈O₂ and a molecular weight of 100.12 g/mol , possesses a single stereocenter, making it a valuable component in the synthesis of complex, stereospecific pharmaceuticals.[1][2] Its structure, featuring both a carboxylic acid and a vinyl functional group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and quality control in synthetic applications. This guide presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the necessary framework for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (S)-2-methylbut-3-enoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-2-methylbut-3-enoic acid is characterized by distinct signals corresponding to the five unique proton environments in the molecule. The interpretation of chemical shifts, multiplicities, and coupling constants allows for a complete assignment of the proton framework.

Table 1: ¹H NMR Spectroscopic Data for 2-methylbut-3-enoic acid

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1' (CH₃) | ~1.3 | Doublet | ~7.0 |

| H-2 | ~3.2 | Quintet (or dq) | ~7.0, ~8.5 |

| H-4 (trans to H-3) | ~5.1 | Doublet of Doublets | ~17.0, ~1.5 |

| H-4 (cis to H-3) | ~5.2 | Doublet of Doublets | ~10.0, ~1.5 |

| H-3 | ~5.8 | Doublet of Doublet of Doublets | ~17.0, ~10.0, ~8.5 |

| COOH | >10 | Broad Singlet | - |

Note: Predicted data based on typical values for similar structural motifs. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Causality Behind the Spectral Features:

-

The Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (δ > 10 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

-

The Vinylic Protons (H-3 and H-4): The protons on the double bond exhibit a characteristic splitting pattern. The geminal coupling between the two H-4 protons is very small. The cis and trans couplings to H-3 are distinct, with the trans coupling constant (~17.0 Hz) being significantly larger than the cis coupling constant (~10.0 Hz). H-3, being coupled to three other protons, appears as a complex multiplet.

-

The Chiral Center Proton (H-2): This proton is coupled to both the methyl group protons (H-1') and the vinylic proton (H-3), resulting in a complex multiplet, often appearing as a quintet or a doublet of quartets.

-

The Methyl Protons (H-1'): These protons are adjacent to the chiral center and appear as a doublet due to coupling with H-2.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of (S)-2-methylbut-3-enoic acid displays five distinct signals, corresponding to each of the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-methylbut-3-enoic acid

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1' (CH₃) | ~15-20 |

| C-2 | ~40-45 |

| C-4 (CH₂) | ~115-120 |

| C-3 (CH) | ~135-140 |

| C-1 (COOH) | ~175-180 |

Note: Predicted data based on typical values for similar structural motifs. The exact chemical shifts can vary depending on the solvent and concentration.

Expert Insights on Carbon Chemical Shifts:

-

Carbonyl Carbon (C-1): The carboxylic acid carbon is the most deshielded carbon, appearing at the downfield end of the spectrum.

-

Olefinic Carbons (C-3 and C-4): The sp²-hybridized carbons of the vinyl group resonate in the characteristic olefinic region of the spectrum.

-

Aliphatic Carbons (C-2 and C-1'): The sp³-hybridized carbons of the methyl group and the chiral center appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups within a molecule. The IR spectrum of (S)-2-methylbut-3-enoic acid is dominated by absorptions corresponding to the carboxylic acid and vinyl moieties.

Table 3: Key IR Absorption Bands for 2-methyl-3-butenoic acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching (in carboxylic acid dimer) |

| ~1700 | C=O | Stretching (in carboxylic acid) |

| ~1640 | C=C | Stretching (alkene) |

| ~3080 | =C-H | Stretching |

| ~990 and ~920 | =C-H | Bending (out-of-plane) |

| ~2970 | C-H | Stretching (sp³) |

Note: Predicted data based on typical values for similar structural motifs.

Authoritative Grounding in Vibrational Modes:

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch. The presence of the vinyl group is confirmed by the C=C stretch and the various =C-H stretching and bending vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

For (S)-2-methylbut-3-enoic acid, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 100.

Trustworthy Fragmentation Analysis:

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The presence of the vinyl group can also lead to characteristic fragmentation patterns. The base peak in the mass spectrum will correspond to the most stable carbocation fragment that can be formed.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-methylbut-3-enoic acid

| m/z | Proposed Fragment |

| 100 | [C₅H₈O₂]⁺ (Molecular Ion) |

| 85 | [C₄H₅O]⁺ (Loss of -CH₃) |

| 55 | [C₄H₇]⁺ (Loss of -COOH) |

| 45 | [COOH]⁺ |

Note: Predicted fragmentation based on common fragmentation pathways.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable spectroscopic data, the following detailed protocols are recommended.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis of (S)-2-methylbut-3-enoic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and definitive method for its structural confirmation and purity assessment. The detailed interpretation and protocols presented in this guide offer researchers and drug development professionals the essential tools for the confident application of this chiral building block in their synthetic endeavors. Adherence to these analytical principles ensures the integrity and quality of the final products, a critical aspect of modern pharmaceutical development.

References

-

PubChem. (S)-2-methylbut-3-enoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methyl-3-butenoic acid. National Center for Biotechnology Information. [Link]

Sources

Biological Activity & Synthetic Utility of (S)-2-methylbut-3-enoic Acid

This technical guide details the biological activity, synthetic utility, and handling of (S)-2-methylbut-3-enoic acid , a critical chiral synthon in pharmaceutical development.[1][2]

Technical Whitepaper | Version 2.0 [1]

Executive Summary

(S)-2-methylbut-3-enoic acid (CAS: 59014-11-8) is a branched-chain, unsaturated carboxylic acid serving primarily as a high-value chiral building block rather than a direct pharmacological agent.[1][2] While its enantiomer, (R)-2-methylbut-3-enoic acid, is the direct precursor for the anticoagulant Milvexian (Factor XIa inhibitor), the (S)-enantiomer is essential for Structure-Activity Relationship (SAR) studies, the synthesis of antipodal natural products, and as a substrate for stereoinversion protocols.[1][2] This guide analyzes its chemical identity, biological context, and protocols for its isolation via enzymatic kinetic resolution.[2]

Chemical Identity & Stereochemistry

The biological and synthetic value of this molecule hinges on the stereocenter at the C2 position.[2]

| Property | Specification |

| IUPAC Name | (2S)-2-methylbut-3-enoic acid |

| Common Synonyms | (S)-Vinylpropionic acid; (S)-2-Methyl-3-butenoic acid |

| CAS Number | 59014-11-8 (S-isomer); 53774-20-2 (Racemate) |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Chiral Center | C2 (Alpha-carbon) |

| Physical State | Colorless liquid (mp: ~20°C, bp: 42-43°C @ 0.1 mmHg) |

| Hazards | Corrosive (Skin Corr.[1][2][3][4] 1B), Flammable Liquid |

Stereochemical Significance

The (S)-enantiomer possesses a specific spatial arrangement where the methyl group projects away from the observer when the carboxyl group is oriented up and the vinyl group to the right (Cahn-Ingold-Prelog priority).[1] This configuration is critical for binding affinity in enzymatic pockets that discriminate based on steric bulk at the alpha-position.[1][2]

Biological Context & Occurrence

While 2-methylbut-3-enoic acid is not a ubiquitous primary metabolite, it occupies a niche in specific biological pathways:

Metabolic Origins

In biological systems (e.g., Ascaris suum nematodes), branched-chain fatty acids are synthesized via a modified fatty acid synthase pathway utilizing methyl-branched primers (like 2-methylbutyryl-CoA).[1][2] The unsaturated analog, 2-methylbut-3-enoic acid, represents a desaturated derivative or an intermediate in the degradation of branched-chain amino acids (Isoleucine pathway).[1][2]

Pheromone Precursor Activity

Esters of 2-methyl-3-butenoic acid are structurally related to insect pheromones.[1][2] While the saturated analogs (2-methylbutyrates) are common aggregation pheromones in Coleoptera, the unsaturated (S)-acid serves as a biosynthetic precursor to (S)-2-methyl-3-buten-2-ol , a known component of bark beetle chemical communication.[1][2]

Pharmacological Applications

The primary utility of (S)-2-methylbut-3-enoic acid lies in Drug Discovery and Chiral Synthesis .[1][2]

The "Milvexian Connection" & Chiral Switching

The pharmaceutical industry heavily utilizes the (R)-enantiomer for the synthesis of Milvexian (BMS-986177).[2] The (S)-enantiomer is vital in this context for two reasons:

-

Negative Control: Used in biological assays to confirm the stereospecificity of the drug target (Factor XIa).[2]

-

Mitsunobu Inversion: In scenarios where the (S)-enantiomer is obtained in high yield (e.g., as a byproduct of kinetic resolution), it can be converted to the active (R)-ester via Mitsunobu inversion, maximizing atom economy.[1][2]

Pathway: Enzymatic Kinetic Resolution

The most robust method to obtain high-purity (S)-2-methylbut-3-enoic acid is via the enzymatic hydrolysis of the racemic ester.[1][2]

Figure 1: Enzymatic kinetic resolution workflow. The lipase preferentially hydrolyzes the (S)-ester, yielding the (S)-acid and leaving the (R)-ester.[1][2]

Experimental Protocol: Isolation & Handling

Objective: Isolation of (S)-2-methylbut-3-enoic acid via Lipase-catalyzed resolution.

Reagents & Equipment[2][5]

-

Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[2]

-

Solvent: 0.1 M Phosphate buffer (pH 7.0) / MTBE (for extraction).[1][2]

-

Monitoring: Chiral GC (Cyclodextrin column).

Step-by-Step Methodology

-

Reaction Setup: Suspend racemic ester (10 mmol) in phosphate buffer (50 mL). Add immobilized Lipase B (100 mg).[2]

-

Incubation: Stir at 25°C. Maintain pH 7.0 using an autotitrator with 1M NaOH (consumption of NaOH indicates acid formation).

-

Monitoring: Stop reaction at ~50% conversion (typically 4-24 hours depending on enzyme loading).

-

Workup (Separation of Acid/Ester):

-

Purification: Dry organic layer over MgSO₄, concentrate, and distill (vacuum distillation recommended due to volatility).

Safety & Toxicology (Self-Validating)

-

Corrosivity: The free acid is highly corrosive to skin and mucous membranes.[2] Protocol Validation: Always handle in a fume hood with butyl rubber gloves.

-

Volatility: Low molecular weight implies high vapor pressure.[2] Protocol Validation: Use cold traps during vacuum concentration to prevent pump damage.

References

-

Ningbo Inno Pharmchem Co. (2026).[2][5][6] The Strategic Importance of (R)-2-Methylbut-3-Enoic Acid in Pharmaceutical Supply Chains. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 12789617, (S)-2-methylbut-3-enoic acid. Retrieved from [1][2]

-

The Good Scents Company. (2025).[2] 2-methyl-3-butenoic acid Flavor and Fragrance Information. Retrieved from

-

Royal Society of Chemistry. (2009).[2] Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Retrieved from

-

ChemicalBook. (2025).[2][6] 2-METHYL-3-BUTENOIC ACID Properties and CAS Data. Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Semiochemical compound: 2-Methyl-3-buten-2-ol | C5H10O [pherobase.com]

- 4. 2-methyl-3-butenoic acid, 53774-20-2 [thegoodscentscompany.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

2-Methylbut-3-enoic Acid: A Technical Guide to a Versatile Chiral Building Block

Introduction and Molecular Characteristics

2-Methylbut-3-enoic acid, also known by its synonym 2-vinylpropionic acid, is a branched-chain unsaturated carboxylic acid. Its molecular structure features a vinyl group attached to the alpha-carbon, which also serves as a chiral center. This unique combination of a reactive double bond, a carboxylic acid functional group, and stereoisomerism makes it a valuable and versatile building block in asymmetric synthesis.

The (R)-enantiomer, in particular, has garnered significant attention for its role as a key intermediate in the synthesis of novel pharmaceuticals.[1] Its precise three-dimensional arrangement is crucial for dictating the stereochemistry of the final active pharmaceutical ingredient (API), thereby ensuring target specificity and minimizing off-target effects.[1]

Table 1: Physicochemical Properties of 2-Methylbut-3-enoic Acid

| Property | Value | Source |

| CAS Number | 53774-20-2 | [2][3] |

| Molecular Formula | C5H8O2 | [2][3] |

| Molecular Weight | 100.12 g/mol | [2] |

| Boiling Point | 42-43 °C at 0.1 mmHg | [2] |

| Density | 0.968 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.424 | [2] |

| pKa | 4.36 ± 0.10 (Predicted) | [2] |

Modern Synthetic Methodologies

While the historical first synthesis remains elusive, contemporary organic chemistry offers efficient routes to 2-methylbut-3-enoic acid and its derivatives. A notable example is the synthesis of its esters via a Grignard reaction, which avoids the use of highly toxic reagents like hydrocyanic acid.

Synthesis of 2-Methyl-3-butenoic Acid Esters via Grignard Reagent

A patented method outlines the preparation of 2-methyl-3-butenoic acid esters through the reaction of a 3-halobutyne Grignard reagent with a carbonic ester. This approach is advantageous due to its shortened reaction pathway and improved product yield.

Experimental Protocol:

-

Grignard Reagent Formation: In a reaction vessel under an inert atmosphere, magnesium turnings are activated with a catalytic amount of iodine in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran). A solution of a 3-halobutene (e.g., 3-bromobutene) in the same solvent is then added dropwise, maintaining a controlled temperature to initiate and sustain the formation of the Grignard reagent.

-

Carboxylation: The freshly prepared Grignard reagent is then added dropwise to a solution of a carbonic ester (e.g., diethyl carbonate) at a suitable temperature.

-

Work-up and Purification: The reaction mixture is quenched with an aqueous acid solution. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The resulting crude ester is then purified by fractional distillation.

Causality in Experimental Choices:

-

Inert Atmosphere: The Grignard reagent is highly reactive and sensitive to moisture and oxygen. Therefore, maintaining an inert atmosphere using nitrogen or argon is critical to prevent its decomposition and ensure a high yield.

-

Iodine Activation: The iodine serves to etch the surface of the magnesium, removing the passivating oxide layer and exposing fresh metal to initiate the reaction with the alkyl halide.

-

Ethereal Solvents: Solvents like diethyl ether and THF are crucial as they solvate the magnesium cation of the Grignard reagent, stabilizing it and keeping it in solution.

-

Controlled Temperature: The formation of the Grignard reagent is an exothermic reaction. Temperature control is essential to prevent side reactions, such as Wurtz coupling.

Diagram 1: Synthetic Pathway to 2-Methyl-3-butenoic Acid Esters

Caption: Synthesis of 2-methyl-3-butenoic acid ester via a Grignard reagent.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the methine proton at the alpha-position, and the methyl protons. The coupling patterns between these protons would be key to confirming the connectivity.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the carbons of the double bond, the alpha-carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching vibration, and peaks corresponding to the C=C and C-H bonds of the vinyl group.

Applications in Drug Development

The primary driver for the current interest in 2-methylbut-3-enoic acid is its application as a chiral building block in the pharmaceutical industry.

Intermediate in the Synthesis of Milvexian

(R)-2-Methylbut-3-enoic acid is a crucial intermediate in the synthesis of Milvexian, an investigational oral factor XIa inhibitor.[1] Factor XIa is a key enzyme in the intrinsic pathway of the coagulation cascade, and its inhibition is a promising strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. The stereospecificity of the (R)-enantiomer is paramount in achieving the desired pharmacological activity of Milvexian.[1]

Diagram 2: Role of 2-Methylbut-3-enoic Acid in Drug Development

Caption: The role of (R)-2-methylbut-3-enoic acid in the synthesis of Milvexian.

Conclusion and Future Outlook

2-Methylbut-3-enoic acid stands as a testament to the enduring importance of chiral building blocks in modern organic synthesis. While its historical origins are not prominently documented, its contemporary relevance is undeniable, particularly in the development of next-generation therapeutics. The demand for enantiomerically pure forms of this acid is likely to grow as drug discovery programs continue to explore novel chemical space. Future research may focus on developing more efficient and sustainable catalytic methods for its synthesis, further enhancing its accessibility for researchers and drug development professionals.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-3-butenoic Acid. Retrieved February 6, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 2-methyl-3-butenoic acid. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Physical Properties & Characterization of (S)-2-Methylbut-3-enoic Acid

Executive Summary

(S)-2-Methylbut-3-enoic acid (CAS: 59014-11-8) is a high-value chiral building block characterized by a vinyl group adjacent to a stereogenic center. Its structural utility lies in its bifunctionality: the carboxylic acid moiety allows for facile derivatization (esters, amides), while the terminal alkene serves as a handle for olefin metathesis, hydroboration, or polymerization.

This guide provides a definitive reference for the physical properties, spectroscopic signatures, and handling protocols of the (S)-enantiomer. Unlike its racemic counterpart, the (S)-isomer is critical in asymmetric total synthesis and the production of enantiopure pharmaceuticals, where stereochemical integrity dictates biological activity.

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7]

The compound is a volatile, colorless liquid. Rigorous identification requires distinguishing it from its saturated analog (2-methylbutanoic acid) and its geometric isomers (tiglic/angelic acid).

| Parameter | Data |

| Chemical Name | (S)-2-Methylbut-3-enoic acid |

| Synonyms | (S)-2-Methyl-3-butenoic acid; (S)- |

| CAS Number (S-isomer) | 59014-11-8 |

| CAS Number (Racemic) | 53774-20-2 |

| Molecular Formula | C |

| Molecular Weight | 100.12 g/mol |

| SMILES | CC(=O)O |

| InChI Key | GQWNPIKWYPQUPI-BYPYZUCNSA-N |

| Stereochemistry | (S)-Enantiomer |

Physical & Thermodynamic Properties[10]

The following data aggregates experimental values and authoritative predictions. Note that while the boiling point and density are consistent with the racemic compound, the optical rotation is specific to the (S)-isomer.

Table 1: Physical Property Profile

| Property | Value / Range | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 42–43 °C | @ 0.1 mmHg (Vacuum distillation) [1] |

| Boiling Point (Est.) | ~136–140 °C | @ 760 mmHg (Atmospheric) |

| Density | 0.968 g/mL | @ 20 °C [2] |

| Refractive Index ( | 1.424 | @ 20 °C |

| Flash Point | 76 °C | Closed Cup |

| pKa (Predicted) | 4.36 ± 0.10 | Carboxylic acid proton |

| Solubility | Soluble | Ether, DCM, Ethanol, EtOAc |

| Water Solubility | ~37 g/L | Slightly soluble; pH dependent |

Optical Rotation & Enantiomeric Purity

The specific rotation

-

Standard Value: The rotation is generally dextrorotatory (+) or levorotatory (-) depending strictly on solvent and concentration. For the related (S)-2-methylbutanoic acid, the rotation is (+).[1]

-

Critical Protocol: Always compare the observed rotation against the specific Certificate of Analysis (CoA) for the batch, as trace impurities (e.g., isomeric 2-methyl-2-butenoic acid) can significantly skew polarimetry readings.

Spectroscopic Signatures

Accurate characterization relies on NMR to confirm the integrity of the vinyl group and the chiral center.

H NMR (300 MHz, CDCl )

- 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH ).

- 5.85-5.95 (ddd, 1H): Internal vinyl proton (-CH=CH -).

-

5.10-5.25 (m, 2H): Terminal vinyl protons (=CH

-

3.15-3.25 (m, 1H): Chiral methine proton (-CH (CH

-

1.30 (d, 3H): Methyl doublet (-CH

C NMR (75 MHz, CDCl )

- ~180.1: Carbonyl carbon (C=O).

- ~137.5: Internal alkene carbon (=C H-).

-

~116.2: Terminal alkene carbon (=C H

- ~43.5: Chiral methine carbon.

- ~16.8: Methyl carbon.

Synthesis & Purification Workflow

While asymmetric alkylation (using Evans auxiliaries) is possible, the most robust industrial route for obtaining high-ee (S)-2-methylbut-3-enoic acid is the Classical Resolution of the racemic mixture using a chiral amine.

Methodology: Resolution via Chiral Salt Formation

This protocol utilizes a chiral base (e.g., (R)-1-phenylethylamine) to form diastereomeric salts. The difference in solubility allows the (S)-acid salt to crystallize preferentially.

Figure 1: Workflow for the optical resolution of 2-methylbut-3-enoic acid to isolate the (S)-enantiomer.

Handling, Stability, & Safety

Stability Profile

-

Polymerization Risk: The compound contains a terminal vinyl group. While less reactive than acrylates, it can polymerize under radical conditions or high heat.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

-

Stabilizers: Commercial samples may be stabilized with MEHQ (Monomethyl ether hydroquinone) to inhibit polymerization.

Safety Precautions (GHS)

-

Corrosivity: Category 1B (Causes severe skin burns and eye damage).

-

Flammability: Combustible Liquid (Flash Point 76 °C).

-

PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory. Handle only in a fume hood.

References

-

ChemicalBook. (2025). 2-Methyl-3-butenoic acid Properties and Data. Retrieved from .

-

PubChem. (2025).[2][3][1] Compound Summary for CID 143088: 2-Methyl-3-butenoic acid. National Center for Biotechnology Information. Retrieved from .[2][3][4][1]

-

Sigma-Aldrich. (2025).[5] Product Specification: 2-Methyl-3-butenoic acid. Retrieved from .

-

GuideChem. (2025). Safety Data Sheet (SDS) for 2-Methyl-3-butenoic acid. Retrieved from .

-

NIST Chemistry WebBook. (2025). 2-Butenoic acid, 3-methyl- (Isomer Data).[4][1][6] Retrieved from .

Sources

- 1. 2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-methylbut-3-enoic acid | C5H8O2 | CID 55299080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-methylbut-3-enoic acid | C5H8O2 | CID 55299080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. The specific rotation of an enantiomer of 2-methyl-3-phenyl-1-butene is +.. [askfilo.com]

- 6. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (S)-2-methylbut-3-enoic Acid in Organic Solvents

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the physicochemical properties of chiral building blocks is paramount. (S)-2-methylbut-3-enoic acid, a key intermediate in the synthesis of novel therapeutics, presents a case study in the critical importance of solubility profiling.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of (S)-2-methylbut-3-enoic acid in organic solvents. By elucidating the theoretical principles that govern its solubility and providing robust experimental methodologies, this document aims to empower scientists to optimize reaction conditions, streamline purification processes, and ultimately accelerate the development of next-generation pharmaceuticals.

Introduction: The Significance of (S)-2-methylbut-3-enoic Acid

(S)-2-methylbut-3-enoic acid is a chiral carboxylic acid with a distinct molecular architecture that makes it a valuable precursor in asymmetric synthesis.[2] Its utility is notably highlighted in the synthesis of advanced pharmaceutical agents, such as the investigational drug Milvexian, a factor XIa inhibitor for the treatment of thrombotic conditions.[1][2] The stereospecificity of this molecule is crucial for the biological activity of the final drug product, making its handling and processing in a controlled and predictable manner essential.[2]

The solubility of this intermediate in various organic solvents is a critical parameter that influences every stage of its application, from reaction kinetics and solvent screening to purification and formulation. A comprehensive understanding of its solubility profile is therefore not merely academic but a fundamental prerequisite for efficient and scalable synthetic processes.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3][4] For (S)-2-methylbut-3-enoic acid, its solubility in organic solvents is a nuanced interplay of its structural features: a polar carboxylic acid group and a relatively nonpolar butenyl hydrocarbon chain.

Molecular Structure and Polarity

(S)-2-methylbut-3-enoic acid (C₅H₈O₂) possesses both a hydrophilic carboxyl group (-COOH) and a hydrophobic hydrocarbon backbone.[5][6] The carboxyl group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to its interaction with polar solvents.[5] Conversely, the C5 hydrocarbon portion of the molecule imparts nonpolar character, influencing its solubility in less polar organic solvents. The overall polarity of the molecule is a balance between these two competing features.

Intermolecular Forces

The primary intermolecular forces at play in the dissolution of (S)-2-methylbut-3-enoic acid are:

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ethers, ketones).[5] In aprotic solvents, carboxylic acids can form dimers through hydrogen bonding with each other, which can influence their solubility.[3]

-

Dipole-Dipole Interactions: The polar C=O and O-H bonds in the carboxyl group lead to a significant dipole moment, allowing for favorable interactions with other polar solvent molecules.[5]

-

Van der Waals Forces (London Dispersion Forces): The nonpolar hydrocarbon chain interacts with nonpolar solvents primarily through these weaker forces.[3]

The interplay of these forces dictates the extent to which (S)-2-methylbut-3-enoic acid will dissolve in a given organic solvent.

Figure 1: Key molecular features of (S)-2-methylbut-3-enoic acid influencing its solubility.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a predicted solubility profile for (S)-2-methylbut-3-enoic acid in common organic solvents can be extrapolated. It is important to note that this is a qualitative prediction and should be confirmed by experimental data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities of the solvent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are hydrogen bond acceptors, allowing for favorable interactions with the carboxyl group. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | These solvents are weakly polar and can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low | Primarily van der Waals interactions between the nonpolar parts of the solute and solvent. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity; weak van der Waals forces are the only significant interaction. |

Experimental Determination of Solubility

To establish a quantitative understanding of the solubility of (S)-2-methylbut-3-enoic acid, rigorous experimental determination is necessary. The following protocols describe standard methodologies for this purpose.

Equilibrium Solubility Method (Shake-Flask)

This is a classic and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of (S)-2-methylbut-3-enoic acid to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath with shaking capabilities is ideal.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after creating a calibration curve.

-

Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Repeating the measurement at different time points can verify that equilibrium has been reached.

Figure 2: Workflow for the equilibrium solubility (shake-flask) method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods are employed. These methods are particularly useful in early-stage drug development.

Protocol (Example using 96-well plates):

-

Dispensing: Dispense a known amount of (S)-2-methylbut-3-enoic acid into each well of a 96-well plate.

-

Solvent Addition: Add a range of different organic solvents to the wells using an automated liquid handler.

-

Mixing and Incubation: The plate is sealed and agitated at a controlled temperature to facilitate dissolution.

-

Analysis: Solubility can be assessed using various techniques:

-

Nephelometry: Measures the amount of undissolved solid by light scattering.

-

UV-Vis Plate Reader: Measures the absorbance of the dissolved solute at a specific wavelength.

-

Automated HPLC/UPLC: After filtration, the concentration in each well is determined.

-

-

Data Processing: Automated software processes the data to generate a solubility profile across the tested solvents.

Trustworthiness: While providing rapid results, HTS methods may be less precise than the equilibrium method. It is crucial to validate key findings from HTS with a more rigorous method like the shake-flask protocol.

Practical Implications in Drug Development

The solubility data for (S)-2-methylbut-3-enoic acid has direct and significant consequences for its use in pharmaceutical synthesis:

-

Solvent Selection for Reactions: Choosing a solvent in which the starting materials, including (S)-2-methylbut-3-enoic acid, and reagents are sufficiently soluble is critical for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The purification of (S)-2-methylbut-3-enoic acid or its downstream products often relies on crystallization. This requires a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Process Safety and Handling: Understanding solubility helps in assessing potential precipitation risks in transfer lines and reactors, which can lead to blockages and operational issues.

-

Extraction Processes: In workup procedures, solubility differences between aqueous and organic phases are exploited for purification. Knowledge of its solubility in various organic solvents is essential for designing efficient extraction protocols.[7]

Conclusion

While specific experimental solubility data for (S)-2-methylbut-3-enoic acid is not widely published, a robust understanding of its solubility can be derived from fundamental chemical principles and applied through established experimental protocols. This guide provides the theoretical foundation and practical methodologies for researchers to confidently determine and utilize the solubility profile of this important chiral building block. A thorough characterization of its solubility is an indispensable step in harnessing its full potential in the synthesis of life-saving medicines.

References

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library. [Link]

-

Solubility of Organic Compounds. (2023, August 31). McMaster University. [Link]

-

Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. [Link]

-

2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088. PubChem. [Link]

-

Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17). Hokkaido University. [Link]

-

(S)-2-methylbut-3-enoic acid | C5H8O2 | CID 12789617. PubChem. [Link]

-

Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. [Link]

-

The Strategic Importance of (R)-2-Methylbut-3-Enoic Acid in Pharmaceutical Supply Chains. (2026, January 20). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Lamar University. [Link]

-

21.1: Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts. [Link]

-

Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023, June 24). The Journal of Organic Chemistry. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Irvine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.ws [chem.ws]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

Application Note: Asymmetric Synthesis of 2-Methylbut-3-enoic Acid via Pd-Catalyzed Carbonylation

[1]

Executive Summary & Scientific Rationale

2-methylbut-3-enoic acid is a critical chiral building block containing a stereogenic center at the

While classical methods like the Ireland-Claisen rearrangement utilize stoichiometric chiral auxiliaries, modern drug development demands catalytic solutions.[1] This protocol utilizes a Palladium(0)-catalyzed hydroxycarbonylation of racemic but-3-en-2-yl diethyl phosphate.[1]

Why this method?

-

Chiral Amplification: Utilizes a chiral bisphosphine ligand to induce asymmetry.[1]

-

DYKAT Mechanism: The reaction proceeds via a

-allyl palladium intermediate that undergoes rapid -

Regiodivergence: Specific ligand parameters (bite angle) are tuned to favor the branched product (2-methylbut-3-enoic acid) over the linear isomer (3-pentenoic acid).[1]

Mechanistic Pathway[2][3]

The reaction operates through a delicate balance of oxidative addition, isomerization, and nucleophilic attack.

Graphviz Pathway Diagram

Caption: Catalytic cycle showing the DYKAT mechanism where rapid isomerization of the

Experimental Protocol

Materials & Equipment[1][4]

-

Precursor: But-3-en-2-ol (commercial, racemic).[1]

-

Reagent: Diethyl chlorophosphate (for phosphate synthesis).[1]

-

Catalyst Precursor: Pd(OAc)

or Pd -

Chiral Ligand: (R)-(-)-SegPhos or (R)-BINAP.[1]

-

Gas: Carbon Monoxide (CO) - Warning: Toxic .[1]

-

Solvent: THF (anhydrous, degassed).

-

Reactor: High-pressure stainless steel autoclave (Parr reactor) or glass pressure bottle (for <3 bar).

Step 1: Synthesis of Substrate (But-3-en-2-yl diethyl phosphate)

Note: Phosphates are superior leaving groups to acetates for Pd-catalyzed carbonylation.[1]

-

Dissolve but-3-en-2-ol (10 mmol) in dry DCM (20 mL) with pyridine (12 mmol) and DMAP (0.5 mmol).

-

Cool to 0°C. Dropwise add diethyl chlorophosphate (11 mmol).

-

Stir at room temperature for 4 hours.

-

Quench with NH

Cl (sat.), extract with DCM, wash with brine. -

Concentrate and purify via flash chromatography (Hexane/EtOAc).[1]

-

Yield Target: >90% colorless oil.[1]

-

Step 2: Asymmetric Hydroxycarbonylation (The Core Reaction)[1]

Critical Parameter Control:

-

Temperature: Maintain < 50°C. Higher temperatures promote isomerization of the product to the thermodynamically stable (conjugated) tiglic acid.

-

Pressure: 300-600 psi (20-40 bar) CO is optimal for enantioselectivity.[1]

Procedure:

-

Catalyst Loading: In a glovebox, weigh Pd(OAc)

(0.04 mmol, 2 mol%) and (R)-SegPhos (0.048 mmol, 2.4 mol%).[1] -

Solvation: Dissolve in anhydrous THF (5 mL) and stir for 30 mins to form the active complex (solution turns orange/yellow).

-

Substrate Addition: Add the phosphate ester (2.0 mmol) and degassed water (4.0 mmol, 2 equiv) to the catalyst solution.

-

Pressurization: Transfer the mixture to the autoclave. Purge with CO (3x) and pressurize to 30 bar (435 psi) .

-

Reaction: Stir at 40°C for 24 hours.

-

Venting: Cool to room temperature. Carefully vent CO in a fume hood.[1]

-

Workup:

Yield: Expect 75-85%. ee: Expect 88-94% (Ligand dependent).[1]

Data Analysis & Quality Control

Quantitative Summary Table[1]

| Parameter | Specification | Method of Verification |

| Purity | >95% | 1H NMR (No phosphate peaks) |

| Regioselectivity | >20:1 (Branched:Linear) | 1H NMR (Terminal alkene signals) |

| Enantiomeric Excess | >90% ee | Chiral HPLC (Chiralcel OD-H) |

| Stability | Unstable >60°C | Check for Tiglic Acid formation |

NMR Validation (Self-Validating System)[1]

Troubleshooting & Optimization

Issue: Low Regioselectivity (Linear Product Formation)

-

Cause: Bite angle of ligand is too large (e.g., DPEphos) or temperature is too high.

-

Solution: Switch to (R)-SegPhos or (R)-MeO-BIPHEP .[1] These ligands create a "tighter" chiral pocket that disfavors the linear acyl-Pd intermediate.[1]

Issue: Low Enantioselectivity

-

Cause: Slow

- -

Solution: Decrease CO pressure slightly (to slow down insertion) or change solvent to DME (Dimethoxyethane) to facilitate the isomerization equilibrium.

Issue: Product Isomerization

References

-

Alper, H., & Hamel, N. (1990). Regiospecific and enantioselective palladium-catalyzed carbonylation of allylic alcohols and phosphates.[1][2][3] Journal of the American Chemical Society.[3] Link[1]

-

Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[1] Chemical Reviews.[1] Link[1]

-

Beller, M., et al. (2004).[1] Progress in Hydroformylation and Carbonylation.[1][4][5] Chemical Reviews.[1] Link[1]

-

Mao, Z., et al. (2022).[1] Palladium-Catalyzed Carbonylation of Allylic Phosphates.[1][2][6] Organic Letters.[1][3] Link[1]

Sources

- 1. 2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbon chain synthesis by allylic substitution, allylation [organic-chemistry.org]

- 4. Palladium-Catalyzed Asymmetric Carbonylation of Alkynes to Axially Chiral Carbothioate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Non-C2 symmetric chiral ligand dictating allyl-allyl coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of 2-Methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge and Opportunity in Resolving 2-Methylbutanoic Acid

The enantiomers of chiral carboxylic acids are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and flavor compounds. 2-Methylbutanoic acid, a seemingly simple branched-chain fatty acid, presents a significant stereochemical challenge. Its chiral center is sterically hindered by a methyl and an ethyl group, a subtle difference that makes enantioselective synthesis and separation notoriously difficult. The (S)-enantiomer is found in fruits like apples and apricots, contributing to their characteristic aroma, while the (R)-enantiomer is present in cocoa beans.[1] This differential biological presence underscores the importance of accessing enantiomerically pure forms for various applications.

Kinetic resolution, a process where one enantiomer of a racemate reacts faster than the other, offers a pragmatic and often scalable solution. Lipases (triacylglycerol hydrolases, EC 3.1.1.3), particularly when employed in non-aqueous media, have emerged as powerful biocatalysts for such transformations.[2] Their remarkable enantioselectivity, coupled with their operational stability and environmentally benign nature, makes them highly attractive for industrial applications.[3] This guide provides an in-depth exploration of the lipase-catalyzed kinetic resolution of 2-methylbutanoic acid via enantioselective esterification, with a focus on practical protocols and the underlying scientific principles. We will delve into the use of the robust and versatile Candida antarctica lipase B (CALB), a workhorse in the field of biocatalysis.[4][5]

Theoretical Framework: The Mechanism of Lipase-Catalyzed Kinetic Resolution

Lipases, in an organic solvent environment, can catalyze esterification reactions, effectively reversing their natural hydrolytic function. The kinetic resolution of a racemic carboxylic acid hinges on the differential rate of esterification of the two enantiomers with a prochiral alcohol.

The catalytic mechanism of lipases like CALB involves a catalytic triad of amino acid residues, typically Serine-Histidine-Aspartic Acid, within the enzyme's active site. The process can be summarized as follows:

-

Acyl-Enzyme Intermediate Formation: The carboxylic acid substrate enters the active site. The serine residue, activated by the histidine-aspartate relay, performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid. This results in the formation of a tetrahedral intermediate which then collapses to form an acyl-enzyme (ester) intermediate, releasing a molecule of water.[6]

-

Enantioselective Recognition: The three-dimensional architecture of the lipase's active site creates a chiral environment. One enantiomer of the carboxylic acid will fit more favorably into this active site, allowing for a more efficient formation of the acyl-enzyme intermediate. The other enantiomer, due to steric hindrance, will bind less effectively and react at a significantly slower rate.

-

Nucleophilic Attack by Alcohol: An alcohol molecule then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

-

Product Release: This leads to the formation of the ester product and the regeneration of the free enzyme, which is then ready to start another catalytic cycle.

The success of the kinetic resolution is quantified by the enantiomeric ratio (E-value), which is the ratio of the specificity constants for the two enantiomers. A high E-value (typically >100) is indicative of a highly enantioselective transformation, allowing for the isolation of both the unreacted acid and the ester product in high enantiomeric excess (ee) at approximately 50% conversion.[7]

Caption: Mechanism of lipase-catalyzed kinetic resolution of 2-methylbutanoic acid.

Experimental Protocols

This section outlines a detailed protocol for the kinetic resolution of racemic 2-methylbutanoic acid using immobilized Candida antarctica lipase B (Novozym® 435).

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Racemic 2-methylbutanoic acid | ≥99% | Standard chemical supplier |

| Immobilized Candida antarctica lipase B (Novozym® 435) | - | Sigma-Aldrich, Novozymes |

| 1-Octanol | ≥99%, anhydrous | Standard chemical supplier |

| Hexane | Anhydrous, ≥99% | Standard chemical supplier |

| Molecular sieves | 3 Å, activated | Standard chemical supplier |

| (S)-2-Methylbutanoic acid | ≥98% ee | Chiral standards supplier |

| (R)-2-Methylbutanoic acid | ≥98% ee | Chiral standards supplier |

| Ethyl acetate | HPLC grade | Standard chemical supplier |

| Trifluoroacetic anhydride | ≥99% | Standard chemical supplier |

| Pyridine | Anhydrous, ≥99.8% | Standard chemical supplier |

| Chiral GC Column (e.g., Rt-βDEXse) | - | Restek or equivalent |

Protocol 1: Lipase-Catalyzed Enantioselective Esterification

This protocol is designed for a small-scale (e.g., 1 mmol) reaction to optimize conditions and assess enantioselectivity.

-

Preparation:

-

To a 10 mL oven-dried screw-cap vial, add racemic 2-methylbutanoic acid (102.1 mg, 1.0 mmol) and 1-octanol (156.3 µL, 1.0 mmol).

-

Add 5 mL of anhydrous hexane. Rationale: Hexane is a non-polar solvent that minimizes enzyme denaturation and solubilizes the reactants and products.

-

Add approximately 200 mg of activated 3 Å molecular sieves. Rationale: It is crucial to maintain a low water activity in the reaction medium to favor the esterification equilibrium and maintain high enzyme activity.[8]

-

-

Enzyme Addition and Incubation:

-

Add 50 mg of immobilized Candida antarctica lipase B (Novozym® 435).

-

Seal the vial tightly and place it in an orbital shaker incubator set at 40 °C and 200 rpm. Rationale: A moderate temperature is chosen to ensure a good reaction rate without causing thermal denaturation of the enzyme.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24, and 48 hours).

-

Filter the aliquot through a small plug of silica gel using a pipette to remove the immobilized enzyme.

-

Analyze the aliquot by chiral Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the unreacted acid and the formed ester (see Protocol 2). The goal is to stop the reaction at approximately 50% conversion to achieve high ee for both the product and the remaining substrate.

-

-

Reaction Quench and Work-up (at ~50% conversion):

-

Once the reaction reaches approximately 50% conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh hexane, dried under vacuum, and stored for reuse.

-

The filtrate contains the unreacted (S)-2-methylbutanoic acid and the product, octyl (R)-2-methylbutanoate.

-

To separate the acid from the ester, perform a liquid-liquid extraction. Add 5 mL of a 1 M aqueous sodium bicarbonate solution to the filtrate and shake.

-

Separate the layers. The aqueous layer will contain the sodium salt of the unreacted (S)-2-methylbutanoic acid. The organic layer contains the octyl (R)-2-methylbutanoate.

-

Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate (3 x 10 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantioenriched (S)-2-methylbutanoic acid.[9]

-

Wash the original organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantioenriched octyl (R)-2-methylbutanoate.

-

Protocol 2: Chiral Gas Chromatography (GC) Analysis

To determine the enantiomeric excess (ee) of the unreacted 2-methylbutanoic acid and the formed octyl 2-methylbutanoate, a derivatization step for the acid is recommended for robust GC analysis.

-

Derivatization of 2-Methylbutanoic Acid:

-

Take a dried aliquot of the reaction mixture (or the purified unreacted acid).

-

Add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.[10]

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Evaporate the reagents under a gentle stream of nitrogen.

-

Reconstitute the residue in hexane for GC analysis.

-

-

GC Conditions (Example):

-

Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[11]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Program: 60 °C (hold 1 min), then ramp to 200 °C at 2 °C/min.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized acid enantiomers and the ester enantiomers by comparing with authentic standards.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Calculate the conversion (c) based on the disappearance of the starting acid or the formation of the ester product.

-

Calculate the Enantiomeric Ratio (E) using the formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] where eep is the enantiomeric excess of the product.

-

Data Presentation and Expected Results

The following tables present hypothetical data from an optimization study for the kinetic resolution of 2-methylbutanoic acid.

Table 1: Effect of Temperature on Enantioselectivity

| Temperature (°C) | Time to ~50% Conversion (h) | eeacid (%) | eeester (%) | E-value |

| 30 | 36 | >95 | >95 | >100 |

| 40 | 24 | >95 | >95 | >100 |

| 50 | 16 | 92 | 93 | 75 |

| 60 | 10 | 85 | 86 | 40 |

Reaction Conditions: 1 mmol 2-methylbutanoic acid, 1 mmol 1-octanol, 50 mg Novozym® 435, 5 mL hexane.

Table 2: Effect of Alcohol Chain Length on Reaction Rate

| Alcohol | Time to ~50% Conversion (h) | E-value (at 40°C) |

| 1-Butanol | 30 | ~80 |

| 1-Hexanol | 26 | ~95 |

| 1-Octanol | 24 | >100 |

| 1-Decanol | 28 | >100 |

Reaction Conditions: 1 mmol 2-methylbutanoic acid, 1 mmol alcohol, 50 mg Novozym® 435, 5 mL hexane, 40°C.

Experimental Workflow Visualization

Caption: Overall workflow for the kinetic resolution of 2-methylbutanoic acid.

Troubleshooting and Field-Proven Insights

-

Low Enantioselectivity (Low E-value): The small steric difference between the methyl and ethyl groups of 2-methylbutanoic acid is an inherent challenge.

-

Solution 1: Lower the temperature. As shown in Table 1, decreasing the reaction temperature can significantly enhance enantioselectivity, albeit at the cost of a slower reaction rate.

-

Solution 2: Screen different lipases. While CALB is a good starting point, other lipases such as those from Pseudomonas cepacia or Candida rugosa may exhibit different enantiopreferences or higher selectivity.[8][9]

-

Solution 3: Use a bulkier alcohol. Using a more sterically demanding alcohol can sometimes amplify the stereochemical discrimination in the enzyme's active site.

-

-

Slow or Stalled Reaction:

-

Solution 1: Check water activity. Excess water will shift the equilibrium towards hydrolysis. Ensure anhydrous solvents and activated molecular sieves are used. Conversely, a completely anhydrous environment can deactivate the enzyme; a trace amount of water is often necessary for lipase activity.

-

Solution 2: Increase enzyme loading. While this increases cost, a higher enzyme concentration will increase the reaction rate.

-

Solution 3: Consider enzyme immobilization. If using a free lipase, immobilization can improve stability and prevent aggregation, leading to a more consistent reaction rate.[1]

-

-

Poor Peak Shape or Resolution in GC Analysis:

-

Solution 1: Ensure complete derivatization. Incomplete derivatization of the carboxylic acid will lead to tailing peaks. Optimize the derivatization protocol if necessary.

-

Solution 2: Optimize GC temperature program. A slower temperature ramp can improve the resolution of closely eluting enantiomers.

-

Solution 3: Screen different chiral columns. If resolution is still poor, testing a different cyclodextrin-based column may be necessary.

-

Conclusion

The lipase-catalyzed kinetic resolution of 2-methylbutanoic acid is a viable and powerful strategy for obtaining its enantiomers in high purity. Success hinges on a careful optimization of reaction parameters, particularly temperature and the choice of acyl acceptor, to overcome the challenge of low steric differentiation at the chiral center. The use of robust immobilized enzymes like Candida antarctica lipase B, coupled with precise analytical monitoring via chiral gas chromatography, provides a reliable and scalable methodology for researchers in both academic and industrial settings. This approach not only offers a greener alternative to traditional chemical resolutions but also opens the door to the synthesis of a wide range of valuable chiral molecules.

References

Sources

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. almacgroup.com [almacgroup.com]

- 3. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular recognition of an acyl–enzyme intermediate on the lipase B from Candida antarctica - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. CALB Immobilized on Octyl-Agarose—An Efficient Pharmaceutical Biocatalyst for Transesterification in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gcms.cz [gcms.cz]

Application Note: Strategic Utilization of (S)-2-Methylbut-3-enoic Acid in Natural Product Synthesis

This Application Note is structured to provide a comprehensive, technical guide for the utilization of (S)-2-methylbut-3-enoic acid in the total synthesis of natural products and pharmaceutical intermediates.

Executive Summary

(S)-2-methylbut-3-enoic acid (also known as (S)-

This guide details the strategic sourcing, synthesis, and application of this moiety. Unlike simple amino acid derivatives, this synthon offers a divergent handle : the carboxylic acid allows for amide/ester coupling, while the alkene permits late-stage functionalization via Olefin Metathesis or oxidative cleavage.

Part 1: Chemical Profile & Strategic Utility[1]

Structural Significance

The molecule functions as a minimal chiral scaffold (

| Feature | Chemical Property | Synthetic Utility |

| Stereocenter ( | (S)-Configuration | Matches L-Isoleucine/Polyketide stereochemistry. |

| Functional Group A | Carboxylic Acid | Amide coupling (peptide synthesis), Esterification. |

| Functional Group B | Terminal Alkene ( | Handle for RCM, Cross-Metathesis, or Iodolactonization. |

| Stability | Prone to polymerization | Requires stabilization (MEHQ) or cold storage. |

Target Natural Products

The (S)-isomer is specifically required for:

-

Tubulysin Analogs: Synthesis of the Tubuvaline (Tuv) and Tubuphenylalanine (Tup) fragments where specific alkyl stereochemistry is crucial for microtubule destabilization.

-

Callipeltins: Construction of the (3S,4R)-3,4-dimethyl-L-glutamine side chain.

-

Xenocyloins: Building block for the polypropionate backbone.

Part 2: Preparation & Sourcing Protocols

Commercial sources of (S)-2-methylbut-3-enoic acid often suffer from variable enantiomeric excess (ee). For total synthesis campaigns requiring >98% ee, we recommend de novo synthesis using Myers' Asymmetric Alkylation or Enzymatic Resolution .

Protocol A: Synthesis via Myers' Pseudoephedrine Auxiliary

This method guarantees high optical purity (>98% ee) and is the gold standard for research-scale synthesis.

Reagents:

-

(1R,2R)-(-)-Pseudoephedrine propionamide

-

Lithium Diisopropylamide (LDA)

-

Lithium Chloride (LiCl) (anhydrous)

-

Allyl Bromide

Workflow:

-

Enolization: Treat the pseudoephedrine propionamide with LDA/LiCl in THF at -78°C to form the (

)-enolate. -

Alkylation: Add Allyl Bromide. The auxiliary directs the attack to the Si-face, installing the (S)-methyl group.

-

Cleavage: Hydrolyze the auxiliary using mild basic conditions (NaOH) or reductive cleavage (Lithium Amidotrihydroborate - LAB) if the alcohol is desired.

Protocol B: Scalable Enzymatic Resolution

For kilogram-scale requirements, lipase resolution is more cost-effective.

Workflow:

-

Esterification: Convert racemic 2-methylbut-3-enoic acid to its ethyl ester.

-

Hydrolysis: Incubate with Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) in phosphate buffer (pH 7.0).

-

Separation: The enzyme selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact. Extract the acid with basic workup.

Part 3: Application Case Study - Tubulysin Fragment Synthesis

The following protocol demonstrates the use of (S)-2-methylbut-3-enoic acid to synthesize a Tubulysin Tuv-mimic . The acid is coupled to a amine core, and the alkene is subsequently modified.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the conversion of the acid into a functionalized Tubulysin fragment.

Caption: Divergent synthesis of Tubulysin fragments using (S)-2-methylbut-3-enoic acid as a chiral clip.

Detailed Protocol: Coupling and Functionalization

Objective: Synthesis of

Step 1: Activation and Coupling

-

Preparation: Dissolve (S)-2-methylbut-3-enoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (20 mL) under Argon.

-

Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 15 minutes to form the activated ester.

-

Addition: Cannulate the amine core (e.g., L-Isoleucine methyl ester or a specific Tubulysin amine precursor) (1.0 equiv) in DMF into the reaction mixture.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl, sat.

, and brine. Dry over-

QC Check:

NMR should show the characteristic vinyl protons at

-

Step 2: Cross-Metathesis (Chain Extension)

-

Setup: Dissolve the amide intermediate (1.0 equiv) in degassed DCM (0.05 M).

-

Reagent: Add Methyl Acrylate (5.0 equiv) and Grubbs Catalyst 2nd Generation (2.5 mol%).

-

Reflux: Heat to reflux (40°C) for 12 hours.

-

Purification: Concentrate and purify via flash chromatography. This yields the

-unsaturated ester, extending the carbon chain while preserving the

Part 4: Quality Control & Troubleshooting

Analytical Standards

-

Chiral HPLC: Use a Chiralcel OD-H column. Mobile phase: Hexane/IPA (95:5).

-

(S)-Enantiomer Retention: ~12.5 min.

-

(R)-Enantiomer Retention: ~14.2 min.

-

-

Optical Rotation:

(c=1,

Common Pitfalls

-

Racemization: The

-proton is acidic. Avoid using strong bases (NaH, KHMDS) during coupling. Use non-nucleophilic organic bases (DIPEA, Collidine). -

Polymerization: The terminal alkene is reactive. Store the neat acid with 100 ppm MEHQ stabilizer at 4°C.

-

Volatility: The free acid is volatile. Do not leave under high vacuum for extended periods (>30 min).

References

-

Tubulysin Synthesis & SAR

- Title: Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly.

- Source: NIH / PMC.

-

URL:[Link]

-

Scale-Up of Tubulysin Payloads

-

Chiral Auxiliary Chemistry (Evans/Myers)

- Source: ResearchG

-

URL:[Link]

-

Pharmaceutical Application (Milvexian/Factor XIa)

-

Biosynthetic Pathway

- Title: Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria.

- Source: Journal of Bacteriology (NIH).

-

URL:[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. almacgroup.com [almacgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 6. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

Technical Support Center: Synthesis & Stabilization of 2-Methylbut-3-enoic Acid

Case ID: 2M3BA-SYNTH-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-methylbut-3-enoic acid (CAS: 53774-20-2), also known as

Users frequently encounter three primary failure modes:

-

Isomerization: Inadvertent conversion to Tiglic acid (trans) or Angelic acid (cis).

-

Regio-scrambling: Formation of linear 3-pentenoic acid during synthesis.

-

Thermal Degradation: Decarboxylation during purification.

This guide provides root cause analysis and remediation protocols for these specific issues.

Ticket #1: "My product contains high levels of Tiglic Acid (2-methyl-2-butenoic acid)."

User Report: "After workup and distillation, NMR shows a 15% impurity with a vinyl methyl singlet. The double bond has migrated."

Root Cause Analysis

This is the most common failure mode. The target molecule contains a

-

Target (Kinetic Product): 2-methylbut-3-enoic acid (Non-conjugated).

-

Impurity (Thermodynamic Product): 2-methylbut-2-enoic acid (Conjugated).

-

E-isomer: Tiglic Acid (More stable).

-

Z-isomer: Angelic Acid.[2]

-

Remediation Protocol

-

Quench Temperature: When performing Grignard carboxylation, the quench must be performed at < 0°C . Exotherms promote immediate isomerization.

-

Acid Choice: Avoid strong mineral acids (HCl,

) for acidification. Use saturated ammonium chloride ( -

Distillation: Do not distill at atmospheric pressure. The boiling point difference between the isomers is small, and the heat required (approx. 190-200°C at atm) will cause rapid isomerization and decarboxylation.

-

Correct Action: Vacuum distillation (< 10 mmHg) to keep the pot temperature below 60°C.

-

Ticket #2: "I am synthesizing this via Grignard, but I'm getting linear 3-pentenoic acid."

User Report: "I reacted crotyl bromide with Mg and then

Root Cause Analysis

The regioselectivity of crotylmagnesium bromide carboxylation is governed by the Shimazaki-type rearrangement (an

-

Mechanism: The crotyl Grignard reagent exists in equilibrium but reacts primarily through the

-carbon (the more substituted end) via a 6-membered cyclic transition state with -

Failure Trigger: If the reaction temperature is too high, or if steric bulk on the Grignard is modified by solvent effects (e.g., HMPA additives), the "linear" attack becomes competitive.

Technical Insight: The Selectivity

The reaction proceeds via a [3,3]-sigmatropic-like shift. The magnesium coordinates to the carbonyl oxygen of

Corrective Action:

-

Ensure the Grignard formation is initiated at low temperature.

-

Saturation: Saturate the solution with excess dry ice (solid

) rather than bubbling gas. The high local concentration of

Ticket #3: "Gas evolution observed during purification; yield loss."

User Report: "During the final distillation, the vacuum pressure fluctuated, and I saw bubbling in the still pot. The receiver flask contains a low-boiling liquid."

Root Cause Analysis

You are witnessing Thermal Decarboxylation .

-

Reaction: 2-methylbut-3-enoic acid

2-methylpropene (Isobutene) + -

Trigger: Pot temperatures exceeding 120°C.

Remediation

-

Stabilization: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100-200 ppm) to the distillation pot to prevent polymerization, though this does not stop decarboxylation.

-

Vacuum Control: You must achieve a vacuum of < 5 mbar . This allows distillation at < 50°C. If you cannot achieve this vacuum, use Column Chromatography on silica gel (buffered to pH 5 to prevent acid-catalyzed isomerization) instead of distillation.

Visual Troubleshooting Guide

The following diagram illustrates the degradation and isomerization pathways that must be avoided.

Figure 1: Reaction network showing the kinetic target versus thermodynamic impurities and degradation products.

Standard Operating Procedure (SOP): Synthesis via Grignard Route

This protocol is designed to maximize the branched isomer and minimize isomerization.

Materials

-

Crotyl bromide (1-bromo-2-butene)

-

Magnesium turnings (1.1 equiv)

-

Diethyl ether (

) - THF is less selective for this specific rearrangement. -

Dry Ice (Solid

) - Excess

Step-by-Step Protocol

-

Grignard Formation:

-

Flame-dry a 3-neck flask under

. -

Add Mg turnings and cover with minimal anhydrous

. -

Add 5% of the crotyl bromide to initiate. Once reflux starts, dilute remaining bromide in

and add dropwise at a rate to maintain gentle reflux. -

Crucial: Upon completion, cool the Grignard solution to -15°C .

-

-

Carboxylation (The Critical Step):

-

Do not bubble gas. Instead, crush fresh Dry Ice into a fine powder (in a bag, under inert atmosphere if possible to avoid water condensation).

-

Add the Grignard solution slowly onto the excess solid Dry Ice slurry.

-

Why? This ensures the local concentration of

is massive, and the temperature remains pinned at -78°C, locking in the kinetic

-

-

Hydrolysis (The Isomerization Risk):

-

Allow excess

to sublime. -

Do not use HCl. Add saturated aqueous

at 0°C to quench. -

Extract with ether.[3]

-

Wash organic layer with cold water.

-

-

Purification:

-

Dry over

(neutral) rather than acidic drying agents. -

Concentrate via Rotary Evaporator (Bath temp < 30°C).

-

Final Step: High-vacuum distillation (0.5 mmHg). Collect fractions. Store immediately at -20°C to prevent slow isomerization during storage.

-

Data Table: Physicochemical Properties of Isomers

Use this table to identify impurities in your crude mixture.

| Compound | Structure Type | Boiling Point (atm) | 1H NMR Key Feature | Stability |

| 2-methylbut-3-enoic acid | ~185°C (Dec. >120°C) | Low (Kinetic) | ||

| 3-pentenoic acid | 192°C | Moderate | ||

| Tiglic Acid | 198°C | High (Thermodynamic) | ||

| Angelic Acid | 185°C | High |

References

-

Synthesis and Isomerization

-

Title: "Preparation of 2-methyl-3-butenoic acid ester."[4]

- Source: Google P

- URL

-

-

Thermal Degradation

-

Tiglic Acid Properties

- Title: "Tiglic acid | C5H8O2 | CID 125468."

- Source: PubChem.

-

URL:[Link]

- Isomerization Protocols: Title: "A Deep Dive into the Stereoisomerism of Angelic and Tiglic Acids." Source: BenchChem Technical Guides.

Sources

Technical Support Center: (S)-2-Methylbut-3-enoic Acid Purification

Welcome to the Technical Support Hub. This guide addresses the purification of (S)-2-methylbut-3-enoic acid (CAS: 59014-11-8 for the (S)-isomer; 53774-20-2 for racemate). Due to the presence of both a vinyl group and an alpha-methyl chiral center, this molecule presents a "twin challenge": it is prone to polymerization (chemical instability) and racemization (optical instability).

Below you will find troubleshooting workflows, validated protocols, and root-cause analysis for common failure modes.

Rapid Response FAQs (Tier 1 Support)

Q1: I cannot distill the product at atmospheric pressure; it turns into a gel. What is happening? A: You are experiencing thermal polymerization. (S)-2-methylbut-3-enoic acid is a vinyl monomer. At its atmospheric boiling point (~185°C estimated), it will spontaneously polymerize, even with inhibitors.

-

Solution: You must use high-vacuum distillation. The boiling point is 42–43 °C at 0.1 mmHg . Ensure you add a radical inhibitor (e.g., MEHQ or BHT) to the pot and the receiving flask.

Q2: My enantiomeric excess (ee) dropped after acid-base extraction. Why? A: This is likely acid-catalyzed racemization or enolization. The alpha-proton is acidic due to the adjacent carbonyl and vinyl groups.

-

Solution: Avoid strong mineral acids (e.g., conc. HCl) and prolonged exposure to high pH. Use weak acids (Citric acid or 1M HCl) for acidification and keep temperatures below 5°C during pH adjustments.

Q3: What is the best method to separate the (S)-isomer from a racemic mixture? A: Classical resolution via diastereomeric salt crystallization is the most robust method for the free acid. (R)-(+)-1-Phenylethylamine is the standard resolving agent for alpha-methyl branched acids.

Core Purification Protocols (Tier 2 Support)

Protocol A: Chemical Purification from Crude Reaction Mixture

Use this workflow to remove non-acidic impurities (unreacted alcohols, aldehydes) before optical resolution.

Prerequisites:

-

Crude reaction mixture (e.g., from oxidation of 2-methyl-3-buten-1-al).

-

Solvents: MTBE (Methyl tert-butyl ether), 1M NaOH, 1M HCl (cold).

-

Inhibitor: MEHQ (Hydroquinone monomethyl ether).

Step-by-Step:

-

Dissolution: Dissolve crude oil in MTBE (10 mL per gram of crude). Add 100 ppm MEHQ.

-

Alkaline Extraction: Extract with 1M NaOH (2 equiv). The product moves to the aqueous phase as the sodium salt.

-

Critical: Keep the aqueous phase cold (0–5°C) to prevent polymerization.

-

-

Wash: Wash the aqueous layer twice with MTBE to remove neutral organics (aldehydes/alcohols). Discard organics.

-

Acidification: Slowly add cold 1M HCl to the aqueous layer until pH reaches 2.0.

-

Visual Check: The acid will oil out.

-

-

Recovery: Extract the cloudy aqueous mixture with DCM (Dichloromethane) or MTBE (3x).

-

Drying & Concentration: Dry over MgSO₄, filter, and concentrate in vacuo at <30°C.

Protocol B: Optical Purification (Classical Resolution)

Use this to isolate the (S)-isomer from the racemic acid.

Reagents:

-

Racemic 2-methylbut-3-enoic acid (1.0 equiv).[1]

-

Resolving Agent: (R)-(+)-1-Phenylethylamine (0.5 – 1.0 equiv).

-

Solvent: Acetone or Ethanol/Water (9:1).

Workflow:

-

Salt Formation: Dissolve the racemic acid in boiling acetone. Slowly add (R)-1-phenylethylamine.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight. The less soluble diastereomeric salt (typically the (S)-Acid/(R)-Amine salt) will crystallize.

-

Filtration: Filter the white crystals. Save the mother liquor (contains the (R)-enriched acid).

-

Recrystallization: Recrystallize the salt from fresh acetone until the melting point is constant.

-